1-Pentadecyl-2,2'-bipyridin-1-ium dibromide
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Overview
Description
1-Pentadecyl-2,2’-bipyridin-1-ium dibromide is a chemical compound that belongs to the bipyridinium family. Bipyridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of 1-Pentadecyl-2,2’-bipyridin-1-ium dibromide, which includes a long alkyl chain, makes it particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentadecyl-2,2’-bipyridin-1-ium dibromide typically involves the quaternization of 2,2’-bipyridine with a long-chain alkyl halide, such as pentadecyl bromide. The reaction is usually carried out in an organic solvent under reflux conditions to ensure complete conversion. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of 1-Pentadecyl-2,2’-bipyridin-1-ium dibromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Pentadecyl-2,2’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium dications.
Reduction: It can be reduced to form bipyridinium radicals.
Substitution: The bromide ions can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ion-exchange reactions are typically carried out in aqueous solutions with the desired anion source.
Major Products Formed
Oxidation: Bipyridinium dications.
Reduction: Bipyridinium radicals.
Substitution: Various bipyridinium salts depending on the anion used.
Scientific Research Applications
1-Pentadecyl-2,2’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Pentadecyl-2,2’-bipyridin-1-ium dibromide involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the bipyridinium core can undergo redox reactions, which are crucial for its electrochromic properties .
Comparison with Similar Compounds
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride (Paraquat): Known for its herbicidal properties.
1,1’-Diethyl-2,2’-bipyridinium dibromide (Diquat): Used as a herbicide and desiccant.
Uniqueness
1-Pentadecyl-2,2’-bipyridin-1-ium dibromide is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This structural feature differentiates it from other bipyridinium compounds and expands its range of applications .
Properties
CAS No. |
154356-48-6 |
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Molecular Formula |
C25H40Br2N2 |
Molecular Weight |
528.4 g/mol |
IUPAC Name |
1-pentadecyl-2-pyridin-1-ium-2-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C25H39N2.2BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-27-23-18-15-20-25(27)24-19-14-16-21-26-24;;/h14-16,18-21,23H,2-13,17,22H2,1H3;2*1H/q+1;;/p-1 |
InChI Key |
UCYZXMRBBQYMPY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCC[N+]1=CC=CC=C1C2=CC=CC=[NH+]2.[Br-].[Br-] |
Origin of Product |
United States |
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